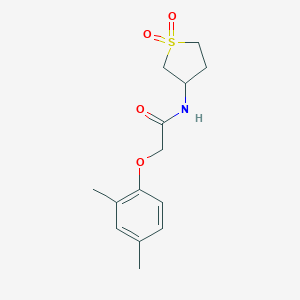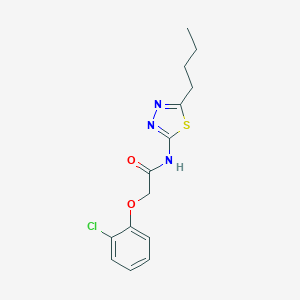
2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as DTT-001, is a novel compound with potential applications in scientific research. It is a synthetic compound that has been developed through a series of chemical reactions and has shown promising results in various research studies. In
Mécanisme D'action
2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide exerts its neuroprotective effects through various mechanisms. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. This compound also inhibits the formation of reactive oxygen species (ROS) and reduces inflammation, both of which can contribute to neuronal damage. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which can help to reduce oxidative stress. This compound has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which can contribute to neuroinflammation. Additionally, this compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide is its neuroprotective effects, which make it a promising compound for the treatment of neurodegenerative disorders. Additionally, this compound has been found to be well-tolerated in animal models, with no significant adverse effects observed. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further research is needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide. One area of interest is the potential use of this compound in the treatment of traumatic brain injury (TBI). TBI is a major cause of disability and death worldwide, and there are currently no effective treatments available. This compound has been shown to have neuroprotective effects in animal models of TBI, and further research is needed to determine its potential clinical applications. Additionally, further research is needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy. Finally, there is a need for more research on the mechanism of action of this compound, particularly with regard to its effects on the Nrf2/ARE pathway and BDNF.
Méthodes De Synthèse
The synthesis of 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide involves a series of chemical reactions starting with 2,4-dimethylphenol. The first step involves the conversion of 2,4-dimethylphenol to 2,4-dimethylphenol ether using thionyl chloride. The resulting product is then reacted with 3-chlorothiophene-2-carbonyl chloride to form 2-(2,4-dimethylphenoxy)thiophene-3-carbonyl chloride. This intermediate product is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the final product, this compound.
Applications De Recherche Scientifique
2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has shown potential in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C14H19NO4S |
|---|---|
Poids moléculaire |
297.37 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C14H19NO4S/c1-10-3-4-13(11(2)7-10)19-8-14(16)15-12-5-6-20(17,18)9-12/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,15,16) |
Clé InChI |
WFRDWJBWRHOLCF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2CCS(=O)(=O)C2)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC2CCS(=O)(=O)C2)C |
Solubilité |
44.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)


![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)



